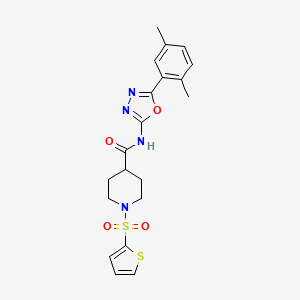
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing 1,3,4-oxadiazole rings often involves the cyclization of hydrazides with carbon disulfide or carboxylic acids to form the characteristic five-membered heterocyclic ring. Piperidine derivatives are typically introduced through nucleophilic substitution reactions or coupling reactions, such as the Buchwald-Hartwig amination, involving halogenated precursors and piperidine moieties under the presence of a base and a palladium catalyst (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds featuring 1,3,4-oxadiazole and piperidine units showcases diverse conformational possibilities due to the rotational freedom around single bonds and the potential for intramolecular hydrogen bonding. X-ray crystallography studies provide insights into the preferred conformations in the solid state, highlighting the impact of substituents on molecular geometry and packing arrangements in the crystal lattice (Wang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds often centers around the 1,3,4-oxadiazole ring and the piperidine nitrogen. The oxadiazole ring is electron-deficient, making it a locus for nucleophilic attacks, whereas the piperidine nitrogen can undergo quaternization, alkylation, or acylation, offering a versatile handle for further functionalization (Krasavin et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure's complexity and the nature of substituents. Compounds with 1,3,4-oxadiazole and piperidine segments generally exhibit moderate solubility in organic solvents, with melting points and crystallinity affected by the presence of substituents capable of forming hydrogen bonds or π-π stacking interactions (Sharma et al., 2016).
Chemical Properties Analysis
The chemical stability of these compounds, including their resistance to hydrolysis, oxidation, and thermal degradation, is a crucial consideration for their potential applications. The presence of the 1,3,4-oxadiazole ring confers a degree of stability towards hydrolysis, whereas the piperidine moiety can be sensitive to oxidative conditions. The overall stability is contingent on the specific substituents and their electronic and steric effects (Prabhuswamy et al., 2016).
Aplicaciones Científicas De Investigación
Biological Activities and Chemical Synthesis
Synthesis and Biological Evaluation
1,3,4-Oxadiazole derivatives, including compounds with structures similar to the query compound, have been synthesized and evaluated for their biological activities. These compounds are synthesized through a series of steps involving the conversion of organic acids into esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are prepared by reacting these thiols with specific sulfonyl piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride. This synthetic route is crucial for preparing compounds with potential inhibitory activity against enzymes such as butyrylcholinesterase (BChE) and for assessing their molecular docking studies to understand ligand-BChE binding affinity and orientation in the active sites of the human BChE protein (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Compounds bearing the 1,3,4-oxadiazole moiety have been investigated for their antimicrobial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi such as Candida albicans. Some derivatives have shown broad-spectrum antibacterial activities and potent activity against specific bacteria. Additionally, the anti-proliferative activity of these compounds has been evaluated against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7), with some compounds achieving optimum anti-proliferative activity (Al-Wahaibi et al., 2021).
Chemical Properties and Synthesis Routes
Synthesis and Spectral Analysis
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases the versatility of 1,3,4-oxadiazole derivatives in generating compounds with varying biological activities. This research demonstrates the steps from the initial reaction of benzenesulfonyl chloride with ethyl isonipecotate to the final synthesis of target compounds, emphasizing the role of modern spectroscopic techniques in elucidating their structures. The compounds were also screened for their antibacterial activities, showcasing their potential as antimicrobial agents (Khalid et al., 2016).
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-5-6-14(2)16(12-13)19-22-23-20(28-19)21-18(25)15-7-9-24(10-8-15)30(26,27)17-4-3-11-29-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBBRJZOAJONJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

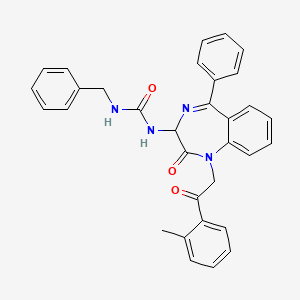
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2481701.png)
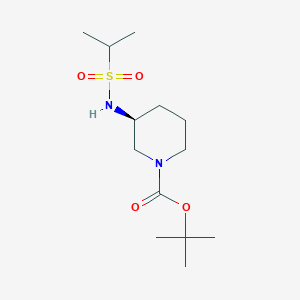
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acrylamide](/img/structure/B2481704.png)
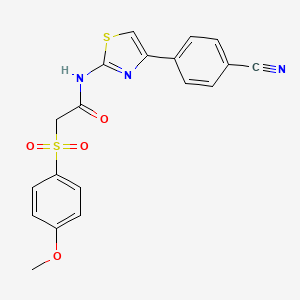
![(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2481708.png)
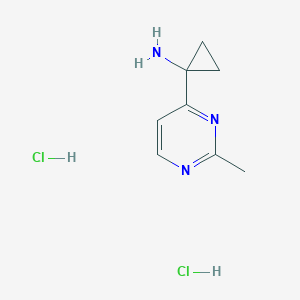
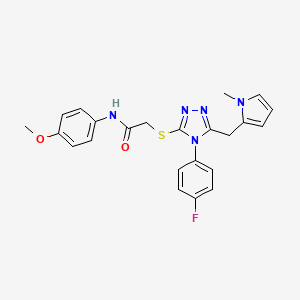
![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)

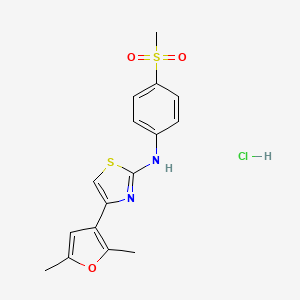
![2-(furan-2-yl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2481719.png)